molecular formula C14H19N3O3S B2375440 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1235619-46-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2375440
CAS No.: 1235619-46-1
M. Wt: 309.38
InChI Key: KEQOWQASOORHQL-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide” is a chemical compound. Its structure includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” have been synthesized through nucleophilic reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A study by Zareef et al. (2007) presented the synthesis of a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, characterized by physical, microanalytical, and spectral data. These compounds were evaluated for their in vitro anti-HIV and antifungal activities, showcasing the potential of benzenesulfonamide derivatives in developing therapeutic agents against infectious diseases (Zareef et al., 2007).

Furthermore, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, emphasizing their promising applications in photodynamic therapy for cancer treatment. The study highlighted the compound's high singlet oxygen quantum yield and good fluorescence properties, essential for effective Type II photosensitizers (Pişkin et al., 2020).

Biochemical and Anticancer Studies

In the realm of anticancer research, Zhang et al. (2010) reported on the synthesis, crystal structure, and anticancer property of a novel benzenesulfonamide derivative, highlighting its potential as a candidate for anticancer drug development (Zhang et al., 2010).

Another study by Putri et al. (2021) synthesized and conducted a molecular docking study of a pyrazoline derivative, 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, as an antibreast cancer agent. The molecular docking indicated its potential for development as an anticancer agent, with a spatial arrangement similar to the positive control of Doxorubicin (Putri et al., 2021).

Future Directions

While specific future directions for this compound were not found, the development of high-performance energetic materials has received increasing attention due to their significant application in national defense and aerospace technologies .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOWQASOORHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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